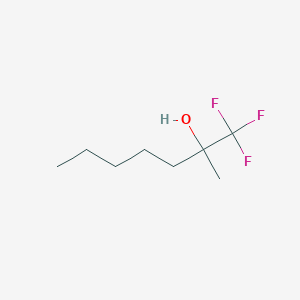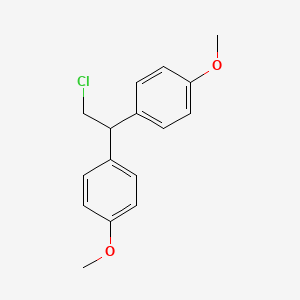
2-(1-Methyl-2-((naphthalen-1-ylmethyl)carbamoyl)hydrazinyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Methyl-2-((naphthalen-1-ylmethyl)carbamoyl)hydrazinyl)acetic acid is a complex organic compound with a unique structure that includes a naphthalene ring, a carbamoyl group, and a hydrazinyl acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-2-((naphthalen-1-ylmethyl)carbamoyl)hydrazinyl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the hydrazine derivative: This step involves the reaction of hydrazine with an appropriate acylating agent to form the hydrazine derivative.
Introduction of the naphthalene moiety: The naphthalene ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Formation of the carbamoyl group: This step involves the reaction of the intermediate with an isocyanate or a similar reagent to form the carbamoyl group.
Final assembly: The final step involves the coupling of the intermediate with acetic acid or its derivatives to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions, and the use of continuous flow reactors to scale up the production.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Methyl-2-((naphthalen-1-ylmethyl)carbamoyl)hydrazinyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
2-(1-Methyl-2-((naphthalen-1-ylmethyl)carbamoyl)hydrazinyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 2-(1-Methyl-2-((naphthalen-1-ylmethyl)carbamoyl)hydrazinyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(1-Methyl-2-((naphthalen-2-ylmethyl)carbamoyl)hydrazinyl)acetic acid: This compound has a similar structure but with a different position of the naphthalene ring.
2-(1-Methyl-2-((phenylmethyl)carbamoyl)hydrazinyl)acetic acid: This compound has a phenyl ring instead of a naphthalene ring.
Uniqueness
2-(1-Methyl-2-((naphthalen-1-ylmethyl)carbamoyl)hydrazinyl)acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C15H17N3O3 |
|---|---|
Peso molecular |
287.31 g/mol |
Nombre IUPAC |
2-[methyl-(naphthalen-1-ylmethylcarbamoylamino)amino]acetic acid |
InChI |
InChI=1S/C15H17N3O3/c1-18(10-14(19)20)17-15(21)16-9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8H,9-10H2,1H3,(H,19,20)(H2,16,17,21) |
Clave InChI |
YJQQCGNTGFCSCV-UHFFFAOYSA-N |
SMILES canónico |
CN(CC(=O)O)NC(=O)NCC1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(5,6-Dimethoxy-3-pyridinyl)-6-(4-morpholinyl)imidazo[1,2-a]pyridine](/img/structure/B8284742.png)
![[2-(2,5-Dichloro-pyrimidin-4-ylamino)-ethyl]-methanesulfonamide](/img/structure/B8284750.png)

![4-Hydroxy-2-methylthiopyrido[3,2-d]pyrimidine](/img/structure/B8284767.png)


![Benzene, [(3,3,3-trifluoro-1-methylpropyl)sulfonyl]-](/img/structure/B8284773.png)






